molecular formula C17H21N5O3 B2527316 phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797647-67-6

phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2527316
CAS No.: 1797647-67-6
M. Wt: 343.387
InChI Key: DLOOVTZLNIDIOI-UHFFFAOYSA-N
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Description

Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The triazole ring can be reduced to form aminotriazole derivatives.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions may use nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Phenolic derivatives

  • Reduction: Aminotriazole derivatives

  • Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Chemistry: In chemistry, phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its triazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.

Medicine: this compound has potential medicinal applications, particularly in the development of antifungal, antibacterial, and anticancer agents. Its triazole structure is known for its antimicrobial properties, making it a candidate for new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole derivatives: These compounds share the triazole core but may differ in their substituents and functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents on the ring.

  • Phenyl derivatives: These compounds contain the phenyl group but may have different functional groups attached to the benzene ring.

Uniqueness: Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is unique due to its combination of the triazole ring, phenyl group, and piperidine moiety. This combination provides a balance of reactivity, stability, and biological activity that is not found in other similar compounds.

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Properties

IUPAC Name

phenyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)16(23)18-11-13-7-9-22(10-8-13)17(24)25-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOOVTZLNIDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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